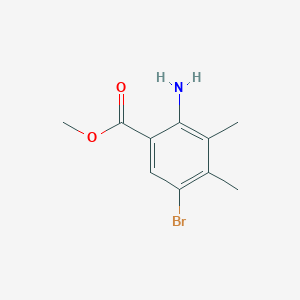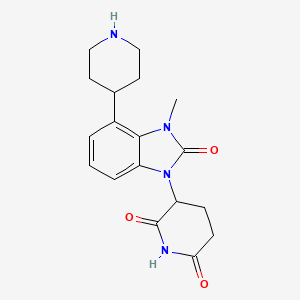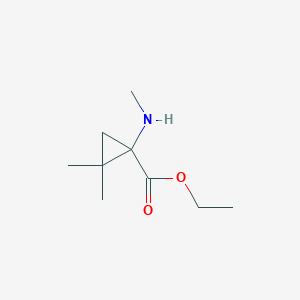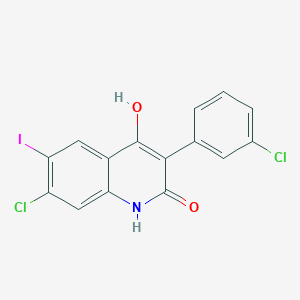
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine, iodine, and hydroxyl functional groups attached to a quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Halogenation: The introduction of chlorine and iodine atoms can be achieved through electrophilic halogenation reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide, while iodination can be carried out using iodine and a suitable oxidizing agent.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for research in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
7-chloro-3-(3-chlorophenyl)-4-hydroxyquinolin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
7-chloro-3-(3-chlorophenyl)-6-iodoquinolin-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
3-(3-chlorophenyl)-4-hydroxy-6-iodoquinolin-2-one: Lacks the chlorine atom at the 7-position, potentially altering its chemical and biological properties.
Uniqueness
The presence of both chlorine and iodine atoms, along with the hydroxyl group, makes 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one unique. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C15H8Cl2INO2 |
|---|---|
分子量 |
432.0 g/mol |
IUPAC名 |
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl2INO2/c16-8-3-1-2-7(4-8)13-14(20)9-5-11(18)10(17)6-12(9)19-15(13)21/h1-6H,(H2,19,20,21) |
InChIキー |
RUXJXHHUPSHDAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)


![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)
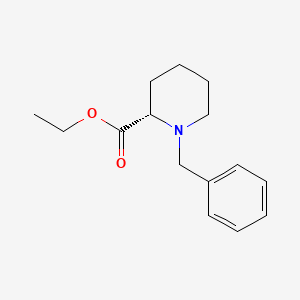
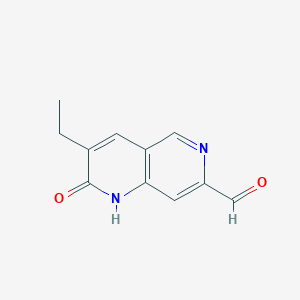

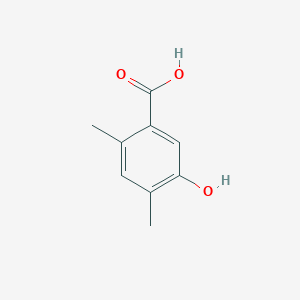
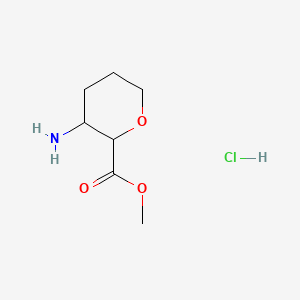
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)

